N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]methanesulfonamide
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Overview
Description
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]methanesulfonamide: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with a 2,6-dichlorobenzyl group and a methanesulfonamide group. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]methanesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be attached through a sulfonation reaction using methanesulfonyl chloride and a suitable amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, including cyclization and coupling reactions.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Protein Binding: The compound can bind to specific proteins, affecting their function and activity.
Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against various bacterial and fungal strains.
Anticancer Activity: The compound has demonstrated anticancer activity in preclinical studies, making it a potential candidate for cancer therapy.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide, protecting crops from pests and weeds.
Pharmaceuticals: The compound can be used in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, proteins, or receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound may interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
- N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide
- N-(2,6-DICHLOROBENZYL)-1-(PIPERIDIN-4-YL)METHANAMINE HYDROCHLORIDE
- N-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide
Comparison:
- Structural Differences: While these compounds share the 2,6-dichlorobenzyl group, they differ in their core structures (triazole, pyrazole, piperidine, etc.) and additional substituents.
- Biological Activity: The differences in structure can lead to variations in biological activity, with each compound exhibiting unique properties and potential applications.
- Mechanism of Action: The mechanism of action may vary depending on the specific molecular targets and pathways involved, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C10H10Cl2N4O2S |
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Molecular Weight |
321.18 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H10Cl2N4O2S/c1-19(17,18)15-10-13-6-16(14-10)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,14,15) |
InChI Key |
OEPBYEDEGRWOGI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NN(C=N1)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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